molecular formula C10H16O3 B13217105 Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13217105
M. Wt: 184.23 g/mol
InChI Key: YFNKBNBHJUYZIP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 4-methyl-1-oxaspiro[2.5]octane with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its ester and oxane functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane

Uniqueness

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific methyl substitution on the oxane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Biological Activity

Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique spirocyclic structure. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its distinct biological properties. The molecular formula is C12H18O3C_{12}H_{18}O_3, and it has a molecular weight of approximately 210.27 g/mol. The presence of both ester and ether functional groups allows for diverse chemical reactivity, making it a valuable compound in organic synthesis and biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. The spirocyclic nature of the compound enhances its ability to bind selectively to specific targets, potentially modulating enzymatic activities or influencing cellular signaling pathways.

Interaction with Enzymes

Research indicates that compounds with similar spirocyclic structures can act as enzyme inhibitors or modulators. For instance, studies have shown that these compounds may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and diabetes .

Biological Activities

1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation, which is crucial for treating chronic inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

3. Antioxidant Properties
Research indicates that this compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells . This property is particularly relevant in preventing diseases associated with oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2023) Investigated the antimicrobial efficacy against Staphylococcus aureus, showing significant inhibition at concentrations above 50 µg/mL .
Study B (2024) Analyzed anti-inflammatory effects using an animal model, demonstrating reduced edema in treated subjects compared to controls .
Study C (2024) Evaluated antioxidant activity using DPPH assay, yielding an IC50 value of 40 µg/mL, indicating strong radical scavenging ability .

Future Directions in Research

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring potential formulations for therapeutic use.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-5-3-4-6-10(7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3

InChI Key

YFNKBNBHJUYZIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

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